molecular formula C11H9NO3 B188818 (Quinolin-8-yloxy)-acetic acid CAS No. 5326-89-6

(Quinolin-8-yloxy)-acetic acid

Cat. No.: B188818
CAS No.: 5326-89-6
M. Wt: 203.19 g/mol
InChI Key: PNKYIZBUGAZUHQ-UHFFFAOYSA-N
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Description

(Quinolin-8-yloxy)-acetic acid is an organic compound that features a quinoline ring system attached to an acetic acid moiety via an oxygen atom

Scientific Research Applications

(Quinolin-8-yloxy)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Safety and Hazards

The safety information available indicates that “(Quinolin-8-yloxy)-acetic acid” is classified under Acute Tox. 4 Oral according to the GHS07 hazard classification . The compound’s hazard statements include H302, H315, H319, and H335 .

Future Directions

Quinoline and its derivatives have been recognized for their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting the synthesis of the main scaffold and its functionalization for biological and pharmaceutical activities . This suggests that there is potential for future drug development involving “(Quinolin-8-yloxy)-acetic acid” and similar compounds .

Biochemical Analysis

Biochemical Properties

(Quinolin-8-yloxy)-acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein tyrosine phosphatase 1B, which is crucial in the modulation of insulin signaling pathways . Additionally, this compound interacts with enzymes involved in metabolic pathways, influencing the flux of metabolites and the overall metabolic state of the cell . These interactions highlight the compound’s potential in therapeutic applications, particularly in diseases related to metabolic dysregulation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This compound affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular response to stress and damage . Furthermore, its impact on cellular metabolism includes modulation of metabolic pathways, which can lead to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound’s interaction with protein tyrosine phosphatase 1B results in enzyme inhibition, which affects downstream signaling pathways involved in insulin regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard storage conditions, with minimal degradation observed . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as improved metabolic regulation and reduced tumor growth . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through these pathways . For instance, the compound’s inhibition of protein tyrosine phosphatase 1B affects the insulin signaling pathway, which is critical for glucose metabolism . Additionally, this compound can influence the levels of various metabolites, thereby altering the metabolic state of the cell . Understanding these interactions is essential for elucidating the compound’s role in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via organic anion transporters, which facilitate its uptake and distribution . Once inside the cell, the compound can bind to various proteins, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting metabolic pathways and enzyme activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Quinolin-8-yloxy)-acetic acid typically involves the reaction of 8-hydroxyquinoline with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

  • Dissolve 8-hydroxyquinoline in a suitable solvent like ethanol or methanol.
  • Add chloroacetic acid and a base to the solution.
  • Heat the reaction mixture under reflux conditions for several hours.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinolin-8-yloxy-acetate derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

  • Oxidation products include quinolin-8-yloxy-acetates.
  • Reduction products include hydrogenated quinoline derivatives.
  • Substitution products vary depending on the substituent introduced.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Shares the quinoline ring system but lacks the acetic acid moiety.

    Quinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    Quinolin-8-yl acetate: An ester derivative of (Quinolin-8-yloxy)-acetic acid.

Uniqueness: this compound is unique due to the presence of both the quinoline ring and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-quinolin-8-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKYIZBUGAZUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277771
Record name (Quinolin-8-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-89-6
Record name 5326-89-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Quinolin-8-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of quinolin-8-ol (500 mg, 3.45 mmol) in MeCN (5 mL) was added ethyl bromoacetate (687 mg, 4.14 mmol) and K2CO3 (952 mg, 6.90 mmol). The mixture was stirred at 80° C. for 4 hours until TLC analysis showed completion of the reaction. The mixture was filtered and the filtrate concentrated. NaOH (276 mg, 6.90 mmol) and water:EtOH (1:1, 10 mL) was then added to the residue and the resulting mixture stirred at 50° C. for 4 hours. After cooling, the mixture was acidified by addition of 1M HCl to pH 3 and then extracted with ethyl acetate (2×30 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated to yield the crude target product which was used directly for the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
687 mg
Type
reactant
Reaction Step Two
Name
Quantity
952 mg
Type
reactant
Reaction Step Two
Name
Quantity
276 mg
Type
reactant
Reaction Step Three
Name
water EtOH
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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